Butyl iodomethyl carbonate

Description

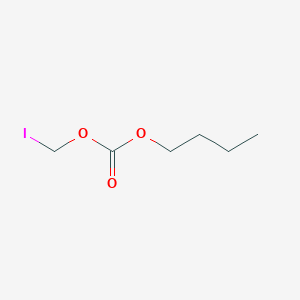

Structure

2D Structure

3D Structure

Properties

CAS No. |

912640-25-6 |

|---|---|

Molecular Formula |

C6H11IO3 |

Molecular Weight |

258.05 g/mol |

IUPAC Name |

butyl iodomethyl carbonate |

InChI |

InChI=1S/C6H11IO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3 |

InChI Key |

KDURGOPKASIUOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCI |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Iodomethyl Carbonate and Analogous Structures

Intramolecular Iodocyclization Pathways

Intramolecular iodocyclization reactions represent a powerful strategy for the synthesis of iodomethyl-substituted cyclic structures, including cyclic carbonates. These reactions involve the cyclization of an unsaturated precursor containing a carbonate moiety, initiated by an electrophilic iodine source.

This pathway involves the synthesis of an unsaturated carbonate, such as an allylic or homoallylic carbonate, which then undergoes an iodine-mediated cyclization. The starting unsaturated carbonate can be prepared from the corresponding unsaturated alcohol and a chloroformate or by other standard methods.

The subsequent iodocyclization is typically carried out by treating the unsaturated carbonate with an electrophilic iodine source, such as molecular iodine (I₂), often in the presence of a base like sodium bicarbonate. oup.com The reaction proceeds through the formation of an iodonium (B1229267) ion by the reaction of the iodine with the double bond. The carbonate oxygen then acts as an intramolecular nucleophile, attacking the iodonium ion to form the cyclic carbonate ring and install the iodomethyl group. This method has been successfully used to prepare a variety of iodomethyl-substituted cyclic carbonates, including 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives from t-butyl 2-vinylphenyl carbonates. oup.com The regioselectivity of the cyclization is governed by Baldwin's rules for ring closure. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Butyl iodomethyl carbonate |

| tert-Butyl 2-vinylphenyl carbonate |

| tert-Butyl chloromethyl carbonate |

| tert-Butyl hypochlorite |

| tert-Butyl hypoiodite (B1233010) |

| tert-Butyl iodomethyl carbonate |

| 4-Iodomethyl-4H-1,3-benzodioxin-2-one |

| 5-Iodomethyl cyclic carbonate |

| Carbon dioxide |

| n-Butyllithium |

| Iodine |

| Pent-4-en-2-ol |

| Sodium iodide |

Formation of Iodomethyl-Substituted Cyclic Carbonates from Unsaturated Precursors

Synthesis of Iodomethyl-Benzodioxinone Derivatives

A notable method for synthesizing halogenated benzodioxepinones, a class of benzodioxinone derivatives, involves a tandem oxidation and iodolactonization reaction. researchgate.net This process utilizes 2-O-tethered alkenyl benzaldehydes as starting materials, which undergo cyclization mediated by a copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) system in acetonitrile (B52724). researchgate.net

The reaction proceeds by the initial oxidation of the aldehyde group to a carboxylic acid, which then participates in an intramolecular iodolactonization. acs.orgnih.gov Researchers have optimized the reaction conditions, finding that using 6.0 equivalents of TBHP and 1.2 equivalents of CuI at 70°C provides the highest yields. nih.gov The scope of this reaction is broad, accommodating various substitutions on the aromatic ring, including both electron-donating and electron-withdrawing groups, to produce seven-membered iodolactones in moderate to good yields. acs.orgnih.gov For instance, the reaction of 2-(allyloxy)benzaldehyde (B1266654) under these optimized conditions resulted in a 75% yield of the corresponding 3-(iodomethyl)-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netdioxepin-5-one. nih.gov However, the methodology is less efficient for creating eight-membered rings, which are formed in lower yields. acs.orgnih.gov

The general mechanism suggests that TBHP is crucial not only for oxidizing the starting aldehyde but also for regenerating the active copper species and forming a reactive iodine species (tBuOI) necessary for the iodolactonization step. researchgate.net

Table 1: Synthesis of 3-Iodomethyl-1,4-dioxepin-5-one Derivatives

This table summarizes the reaction conditions and yields for the synthesis of various substituted benzodioxepinone derivatives via tandem oxidation and iodolactonization. acs.orgnih.gov

| Starting Material (Substituent) | Product | Yield (%) |

| 2-(Allyloxy)benzaldehyde | 3-(Iodomethyl)-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netdioxepin-5-one | 75 |

| 2-(Allyloxy)-5-bromobenzaldehyde | 8-Bromo-3-(iodomethyl)-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netdioxepin-5-one | 78 |

| 2-(Allyloxy)-5-chlorobenzaldehyde | 8-Chloro-3-(iodomethyl)-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netdioxepin-5-one | 72 |

| 2-(Allyloxy)-5-methylbenzaldehyde | 3-(Iodomethyl)-8-methyl-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netdioxepin-5-one | 70 |

| 2-((2-Methylallyl)oxy)benzaldehyde | 3-(Iodomethyl)-3-methyl-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netdioxepin-5-one | 65 |

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of complex molecules like this compound and its analogs requires precise control over the spatial arrangement of atoms (stereoselectivity) and the position of bond formation (regioselectivity).

Stereoselectivity is paramount when creating chiral centers. A key strategy for achieving stereocontrol in the formation of iodocarbonates is through iodine-induced electrophilic cyclization of a chiral precursor. In one example, a homoallylic tert-butyl carbonate was subjected to iodine in acetonitrile at -20°C. eurjchem.com This reaction proceeded with high diastereoselectivity (95% de), generating a cyclic iodocarbonate, (4R, 6R)-4-(iodomethyl)-6-propyl-1,3-dioxan-2-one. eurjchem.com The stereochemical outcome is directed by the existing chiral center in the starting material, which influences the trajectory of the iodine attack and subsequent ring closure. Similarly, asymmetric allylation reactions, such as the Tsuji-Trost reaction using a chiral palladium-phosphine complex, can establish stereocenters with high selectivity in the synthesis of precursors to complex carbonates. mdpi.com

Regioselectivity , or the control of which position on a molecule reacts, is also a critical consideration. In multicomponent reactions designed to build heterocyclic systems, the inherent electronic and steric properties of the reactants often dictate the final arrangement of substituents. For instance, in the synthesis of imidazo[1,2-a]pyrimidines from unsymmetrical β-diketones, the nucleophilic attack of 2-aminopyrimidine (B69317) and subsequent cyclization proceeds with high regioselectivity. nih.gov The reaction mechanism favors the formation of one regioisomer over the other due to the differential reactivity of the two carbonyl groups in the diketone. nih.gov Similarly, in the formation of 1,2,3-triazoles from β-carbonyl phosphonates and azides, the use of a cesium carbonate base in DMSO allows for the highly regioselective formation of specific substituted triazoles. acs.org These examples highlight that the choice of reagents, catalysts, and reaction conditions is crucial for directing the reaction to the desired constitutional isomer.

Elucidation of Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions of the Iodomethyl Moiety

The carbon-iodine bond in the iodomethyl group is the most labile site in the molecule for nucleophilic substitution. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). This makes the iodomethyl carbon a potent electrophile for a wide range of Sₙ2 reactions.

Intramolecular nucleophilic acyl substitution (INAS) is a process where a nucleophile and an electrophilic acyl group within the same molecule react to form a cyclic product. masterorganicchemistry.comyoutube.com In the context of a molecule containing the Butyl iodomethyl carbonate functional group, a hypothetical INAS reaction would require a nucleophilic center to be present elsewhere in the molecule, positioned to allow for a sterically favorable ring formation (typically 5- or 6-membered rings).

The reaction proceeds via a two-step addition-elimination mechanism characteristic of nucleophilic acyl substitutions. masterorganicchemistry.commdpi.com

Addition: The intramolecular nucleophile attacks the electrophilic carbonyl carbon of the carbonate. This breaks the C=O π-bond and forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group. In this specific moiety, the leaving group would be the iodomethoxide anion (⁻OCH₂I), which is less stable compared to the butoxide group. Therefore, a classic INAS leading to the displacement of the iodomethyl portion is less common than reactions at the iodomethyl carbon itself.

A more plausible intramolecular substitution involves the nucleophilic attack on the iodomethyl carbon, as detailed in the following section.

The primary reactivity pattern of the iodomethyl group is its participation in intermolecular Sₙ2 reactions. The significant partial positive charge on the methylene carbon, coupled with the excellent leaving group ability of iodide, facilitates reactions with a variety of nucleophiles. This allows for the straightforward conversion of the iodomethyl group into diverse functional groups.

A prominent example is the reaction with primary or secondary amines to yield aminomethyl carbonate derivatives. This reaction typically proceeds rapidly under mild conditions. Other nucleophiles can also be employed to synthesize a range of derivatives.

Table 1: Examples of Nucleophilic Substitution at the Iodomethyl Carbon

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Diethylamine | N,N-Diethylaminomethyl carbonate |

| Thiol | Ethanethiol | (Ethylthio)methyl carbonate |

| Azide | Sodium Azide | Azidomethyl carbonate |

| Cyanide | Potassium Cyanide | Cyanomethyl carbonate |

| Carboxylate | Sodium Acetate | Acetoxymethyl carbonate |

Mechanisms of Cyclization Reactions

This compound can serve as a precursor or participant in various cyclization reactions, particularly those involving the fixation of carbon dioxide or subsequent intramolecular bond formation.

Carboxylative cyclization is a powerful method for synthesizing cyclic carbonates and other heterocyclic compounds. While this compound is itself a product of carboxylation, its structure lends itself to further cyclization reactions, especially with unsaturated substrates. One proposed pathway involves the formation of a transient iodonium (B1229267) ion intermediate.

This mechanism is analogous to halonium-ion-induced cyclizations. The reaction could proceed as follows:

Activation: A Lewis acid or other activating agent assists in the departure of the carbonate group, or the iodine atom itself may interact with a π-system (e.g., a nearby double bond in an unsaturated alcohol or amine).

Iodonium Ion Formation: The iodomethyl group is transferred to the unsaturated bond, forming a cyclic iodonium ion intermediate.

Intramolecular Attack: The oxygen or nitrogen atom of the substrate attacks one of the carbons in the three-membered iodonium ring, leading to ring-opening and the formation of a larger, more stable heterocyclic ring. This step follows anti-Markovnikov or Markovnikov regioselectivity depending on the substitution pattern and reaction conditions.

This pathway is particularly relevant in the synthesis of functionalized cyclic carbonates from unsaturated precursors, where the iodomethyl carbonate acts as both the iodine source and the carboxylating agent.

Modern synthetic strategies increasingly rely on catalysis to improve the efficiency and selectivity of carbonate synthesis and transformations. Organocatalysis and cooperative catalysis are particularly relevant. wikipedia.orgethz.chmdpi.com

Organocatalysis: Non-metal catalysts, such as strong organic bases like 1,8-Diazabicyclo[11.7.1]undec-7-ene (DBU), can promote carboxylative cyclizations. beilstein-journals.orgnih.gov The mechanism typically involves the deprotonation of a substrate (e.g., an alcohol) by the base, which increases its nucleophilicity towards carbon dioxide, facilitating the formation of a carbonate intermediate that can then undergo cyclization.

Table 2: Catalytic Systems in Carbonate Transformations

| Catalysis Type | Catalyst Examples | Mechanistic Role |

| Organocatalysis | DBU, TBD | Acts as a Brønsted base to deprotonate substrates, increasing their nucleophilicity. beilstein-journals.org |

| Cooperative Catalysis | TBD / LiOTf | The Lewis base (TBD) activates the nucleophile while the Lewis acid (LiOTf) activates the electrophile. sci-hub.se |

| Cooperative Catalysis | Amine / Lewis Acid | The amine catalyst activates an aldehyde (via enamine formation) while the Lewis acid activates the electrophilic partner. |

Other Significant Reactivity Patterns (e.g., Decarboxylation)

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a potential reaction pathway for carbonate esters, although it often requires significant energy input (heat) or specific catalytic conditions. For acyclic carbonates like this compound, thermal decarboxylation is generally less facile than for certain other structures like β-keto esters or specific cyclic carbonates.

However, decarboxylation can occur as a side reaction during other transformations, particularly in polymerization reactions of related cyclic carbonate monomers at high temperatures. rsc.org The mechanism can be promoted by acids, bases, or nucleophiles. For instance, attack by a nucleophile at the butyl end of the carbonate could, in a concerted or stepwise manner, lead to the displacement of the iodomethyl group and the release of CO₂, though this is less common than acyl substitution. The presence of the iodo-substituent does not drastically alter the inherent propensity of the carbonate group to undergo decarboxylation compared to other dialkyl carbonates.

Advanced Applications in Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The inherent reactivity of the iodomethyl group, combined with the carbonate moiety, makes butyl iodomethyl carbonate a valuable precursor for the synthesis of intricate molecular architectures. proquest.com It serves as a linchpin in strategies aimed at creating polyfunctional molecules and introducing stereochemical control.

The synthesis of polyfunctional compounds, such as epoxy alcohols and triols, often relies on the regioselective ring-opening of epoxides. organic-chemistry.org Carbonate derivatives are instrumental in such transformations. For instance, the ring-opening of epoxides can be achieved using various nucleophiles to produce diols and their derivatives, which are foundational units for more complex structures like triols. organic-chemistry.orgrushim.ruscholaris.ca

Research has demonstrated the role of carbonate species as nucleophiles in epoxide ring-opening cascades. In a notable example, tert-butyl carbonate was used in a Boc₂O-mediated reaction to open epoxides, leading to the formation of 5-(hydroxymethyl)oxazolidin-2-ones, which are valuable pharmaceutical intermediates. nih.gov This reaction underscores the utility of carbonates in building polyfunctional systems. The reaction proceeds efficiently, particularly with electron-withdrawing aryl groups on the epoxide, achieving yields up to 91%. nih.gov

The development of regioselective methods for opening 2,3-epoxy alcohols is crucial for synthesizing polyfunctional natural products. clockss.org The use of specific reagents can direct the nucleophilic attack to either the C-2 or C-3 position. For example, treatment of 2,3-epoxy alcohols with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) has been shown to afford ring-opening at the C-3 position with high regioselectivity. clockss.org This selectivity is influenced by steric factors; for instance, an epoxy alcohol with a bulky tert-butyl group at the C-3 position resulted in a reversed regioselectivity, favoring the C-2 opening product. clockss.org Such controlled ring-opening reactions are essential for generating protected triol systems, which are key intermediates in the synthesis of complex molecules.

Table 1: Regioselective Ring-Opening of 2,3-Epoxy Alcohols

This table summarizes the regioselectivity observed in the ring-opening of various 2,3-epoxy alcohols, highlighting the influence of substrate structure and reagents on the reaction outcome.

| Entry | Epoxy Alcohol Substrate | Reagent | Major Product | Regioselectivity (C-3:C-2) | Reference |

| 1 | Phenyl-substituted | Me₄NBH(OAc)₃ | C-3 Opening | >99:1 | clockss.org |

| 2 | Alkyl-substituted | Me₄NBH(OAc)₃ | C-3 Opening | 10:1 | clockss.org |

| 3 | C-3 tert-butyl substituted | Me₄NBH(OAc)₃ | C-2 Opening | 1:15 | clockss.org |

| 4 | Styrene Oxide | Perbenzoic Acid | Styrene Glycol | N/A | rushim.ru |

The creation of well-defined stereocenters is a cornerstone of modern asymmetric synthesis. ub.edu Carbonate derivatives, particularly allyl enol carbonates, have proven to be excellent substrates in transition-metal-catalyzed reactions for generating chiral centers. caltech.edu The Stoltz group has extensively developed palladium-catalyzed decarboxylative allylic alkylation (DAA) to synthesize quaternary and tertiary stereocenters with high enantioselectivity. caltech.edu

In these reactions, an allyl enol carbonate undergoes oxidative addition to a palladium(0) complex, losing carbon dioxide to form a Pd(II)-allyl intermediate and an enolate. caltech.edu The subsequent enantioselective alkylation is controlled by a chiral ligand on the palladium center. This methodology has been successful in creating challenging all-carbon quaternary stereocenters vicinal to other quaternary centers. caltech.edu The choice of solvent and ligand is critical for achieving high enantiomeric excess (ee). For example, ethereal solvents like diethyl ether and tert-butyl methyl ether often provide higher ee than THF for certain substrates. caltech.edu

Table 2: Asymmetric Allylation for Stereocenter Formation

This table presents data on the enantioselective allylation of various enol carbonates, demonstrating the influence of ligands and solvents on yield and enantiomeric excess (ee).

| Entry | Substrate | Catalyst/Ligand | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Allyl enol carbonate 274 | (S)-tBu-PHOX (Pd) | THF | 95 | 86 | caltech.edu |

| 2 | Allyl enol carbonate 274 | (S)-tBu-PHOX (Pd) | Diethyl Ether | 91 | 90 | caltech.edu |

| 3 | Allyl enol carbonate 296 | (S)-tBu-PHOX (Pd) | THF | 92 | 88 | caltech.edu |

| 4 | t-Butyl substituted carbonate 322 | (S)-tBu-PHOX (Pd) | THF | 89 | 91 | caltech.edu |

Contribution to the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in natural products, pharmaceuticals, and agrochemicals. uniurb.itamazonaws.com The development of efficient methods for their synthesis is therefore of significant interest. The iodomethyl carbonate functionality is particularly useful in iodocyclization reactions to construct heterocyclic rings.

A notable application involves the iodocyclization of t-butyl 2-vinylphenylcarbamate derivatives. researchgate.net When treated with iodine in the presence of a base like sodium hydrogencarbonate, these substrates undergo cyclization to produce 4-iodomethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives in good yields. This reaction simultaneously installs the heterocyclic core and the reactive iodomethyl handle, which can be used for further synthetic transformations, such as reduction to the corresponding methyl derivative using tributyltin hydride. researchgate.net This strategy provides a direct route to functionalized benzoxazinones, which are important structural motifs. researchgate.netgoogle.com Similar strategies have been applied to the synthesis of other heterocycles, including 4H-1,3-benzodioxin-2-ones. researchgate.net

Role in Organometallic-Mediated Transformations

This compound is a substrate well-suited for organometallic-mediated transformations due to its two distinct reactive sites: the carbonate group and the carbon-iodine bond. escholarship.orgacs.org Carbonates are known to be effective leaving groups in palladium-catalyzed allylic substitution reactions, as discussed previously. caltech.educaltech.edu

The carbon-iodine bond is highly susceptible to oxidative addition by low-valent transition metals such as palladium(0), nickel(0), and copper(I). This reactivity opens avenues for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Negishi couplings), allowing for the introduction of diverse substituents at the methyl position. The combination of a carbonate moiety and a C-I bond in one molecule allows for sequential or one-pot transformations. For instance, an organometallic reagent could first be generated via oxidative addition into the C-I bond, followed by a subsequent reaction involving the carbonate as a leaving group or directing group. The merger of transition metal catalysis with reactive intermediates enables the rapid construction of complex polycyclic systems. escholarship.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for Butyl iodomethyl carbonate is not available in the reviewed sources. To provide a complete structural analysis, including proton and carbon environments and their correlations, experimental acquisition of ¹H, ¹³C, and 2D NMR spectra would be necessary.

Proton (¹H) NMR for Structural Connectivity

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the protons within the butyl and iodomethyl groups of this compound, are not documented in the searched literature.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Experimentally determined ¹³C NMR chemical shifts for the carbonyl carbon, the iodomethyl carbon, and the four distinct carbons of the butyl group in this compound are not available in published resources.

Two-Dimensional NMR Techniques for Correlation and Assignment (e.g., HSQC, COSY)

There are no published 2D NMR studies (such as HSQC or COSY) for this compound. Such experiments would be required to definitively assign the proton and carbon signals and to confirm the connectivity between the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound, which would identify characteristic absorption bands for the carbonyl (C=O) group and C-O stretching vibrations, has not been reported in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, are not available. This information would be essential to confirm the molecular weight and to understand the compound's fragmentation pathways under ionization.

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no record of a crystal structure for this compound determined by X-ray crystallography in the searched databases. Therefore, definitive data on its solid-state conformation, bond lengths, and bond angles is not available.

Table of Compounds Mentioned

Since no specific data or related compounds were discussed in the article, a table of compounds is not applicable.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational quantum chemistry, widely used for its balance of accuracy and computational cost. It would be the method of choice for investigating various facets of Butyl iodomethyl carbonate.

Elucidation of Reaction Mechanisms and Transition State Structures

While DFT is a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies, no specific studies have been published that apply these methods to reactions involving this compound. Such investigations would be crucial for understanding its formation, decomposition, or its role as a reagent in synthetic chemistry, but this research has not yet been reported.

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations using DFT are often employed to predict and help interpret spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). There are no available studies that provide a theoretical spectroscopic analysis of this compound, which would otherwise aid in its experimental characterization.

Analysis of Electronic Properties and Reactivity Profiles

The electronic structure of a molecule dictates its reactivity. DFT calculations can determine properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, such a detailed analysis of its electronic properties and reactivity profile based on DFT is currently absent from the literature.

Other Quantum Chemical Approaches for Energetic and Conformational Analysis

Beyond DFT, other quantum chemical methods, such as ab initio Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide deeper insights into the energetics and conformational landscape of a molecule. Conformational analysis is particularly important for a flexible molecule like this compound to identify its most stable three-dimensional structures. However, searches for studies employing these or other advanced computational techniques for a detailed energetic and conformational analysis of this compound have not yielded any results.

Q & A

Q. What are the common synthetic methodologies for preparing butyl iodomethyl carbonate, and how can their efficiency be evaluated?

this compound is typically synthesized via iodocyclization or carbonate cyclization reactions. For example, tert-butyl pent-4-en-2-yl carbonate can be synthesized using Boc anhydride and n-BuLi, as demonstrated in Scheme 22 ( ). Efficiency is evaluated by comparing reaction yields, purity (via GC/MS or NMR, as shown in Figures 2–5 ), and byproducts. Methodological optimization involves varying catalysts, temperature, and solvent polarity .

Q. What safety protocols are critical when handling iodomethyl carbonate derivatives?

Iodomethyl compounds, such as Mercury, iodo(iodomethyl)- (CAS 141-51-5), are classified as restricted substances due to toxicity. Handling requires inert atmosphere use, fume hoods, and personal protective equipment (PPE). Waste disposal must comply with limits (e.g., ≤0.1% concentration) outlined in restricted substance lists .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Techniques include:

- 1H NMR to confirm functional groups (e.g., tert-butyl signals at δ 1.2–1.4 ppm; see Figure 5 ).

- GC/MS to identify byproducts (e.g., Figure 3 ).

- Chromatography (TLC/HPLC) to assess purity, as shown in Figure 1 .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve reaction intermediates in iodomethyl carbonate chemistry?

- CRF-PEPICO (Double Velocity Map Imaging Photoelectron Spectroscopy) enables real-time tracking of iodomethyl radical intermediates (e.g., CH2I) and their bimolecular kinetics (e.g., CH2I + O2 → CH2OO Criegee intermediate) .

- X-ray crystallography determines absolute configurations, as demonstrated for iodolactones in Scheme 1 .

Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Methodological resolution involves:

- Comparative kinetic studies (e.g., measuring unimolecular dissociation rates via time-of-flight distributions ).

- Statistical Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) .

- Cross-referencing synthetic protocols (e.g., Duan, J. J. W. vs. Mohapatra, D.K. procedures in Figures 3–4 ).

Q. What strategies optimize stereochemical control in reactions involving this compound?

- Chiral catalyst screening : Metal acetate catalysts with halogen/hydrogen bonding interactions can enhance enantioselectivity (e.g., 94% ee achieved for iodolactones ).

- Temperature-controlled cyclization : Lower temperatures favor specific stereoisomers by reducing thermal randomization (e.g., Scheme 21 ).

Q. How can thermal stability and decomposition pathways of this compound be systematically studied?

- Thermogravimetric Analysis (TGA) quantifies decomposition temperatures.

- DSC (Differential Scanning Calorimetry) identifies exothermic/endothermic events.

- Mass spectrometry tracks fragment ions (e.g., m/z 244.03 for C5H9IO3 ), correlating with Schemes 19–20 .

Methodological Guidelines

- Data Reliability : When using secondary data (e.g., literature spectra), validate against primary experimental results (e.g., compare threshold photoelectron spectra with in-house CRF-PEPICO data ).

- Contradiction Analysis : Use triangulation (e.g., NMR, GC, and computational modeling) to resolve conflicting mechanistic proposals .

- Ethical Compliance : Ensure synthetic protocols adhere to safety thresholds for restricted substances (e.g., Mercury, iodo(iodomethyl)- ≤0.1% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.